molecular formula C12H17N2O11V B11936198 Hydroxy(3-hydroxypyridine-2-carbonyloxy)oxovanadio 3-hydroxypyridine-2-carboxylate trihydrate

Hydroxy(3-hydroxypyridine-2-carbonyloxy)oxovanadio 3-hydroxypyridine-2-carboxylate trihydrate

Cat. No.: B11936198
M. Wt: 416.21 g/mol
InChI Key: OWDNSCJMZFXFMO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VO-Ohpic, also known as vanadyl hydroxypicolinate, is a potent inhibitor of the enzyme phosphatase and tensin homolog (PTEN). PTEN is a tumor suppressor gene that plays a crucial role in regulating cell growth by dephosphorylating phosphatidylinositol 3,4,5-triphosphate (PIP3) to phosphatidylinositol 4,5-biphosphate (PIP2). VO-Ohpic has been shown to inhibit PTEN with nanomolar affinity, making it a valuable tool in scientific research, particularly in the fields of cancer and diabetes .

Preparation Methods

VO-Ohpic is synthesized through the complexation of vanadyl ions with hydroxypicolinic acid. The synthetic route involves the reaction of vanadyl sulfate with hydroxypicolinic acid in an aqueous medium, followed by purification through crystallization. The reaction conditions typically include a controlled pH environment and moderate temperatures to ensure the formation of the desired complex .

Chemical Reactions Analysis

VO-Ohpic undergoes various chemical reactions, primarily involving its interaction with PTEN. The compound acts as a noncompetitive inhibitor, affecting both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) of PTEN. The inhibition constants (Kic and Kiu) for VO-Ohpic are 27±6 nM and 45±11 nM, respectively . The major product formed from these reactions is the inhibited PTEN enzyme, which results in increased levels of PIP3 in cells .

Scientific Research Applications

VO-Ohpic has a wide range of scientific research applications:

Mechanism of Action

VO-Ohpic exerts its effects by specifically inhibiting the enzymatic activity of PTEN. This inhibition is reversible and noncompetitive, meaning that VO-Ohpic binds to both the free enzyme and the enzyme-substrate complex with similar affinity. The inhibition of PTEN leads to increased levels of PIP3, which in turn activates downstream signaling pathways such as the Akt pathway. This activation promotes cell survival, growth, and proliferation .

Properties

Molecular Formula

C12H17N2O11V

Molecular Weight

416.21 g/mol

IUPAC Name

hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate

InChI

InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1/p-1

InChI Key

OWDNSCJMZFXFMO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.